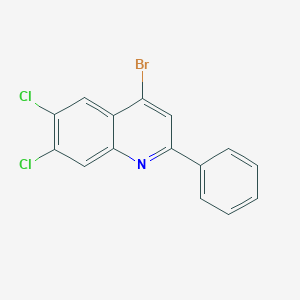

4-Bromo-6,7-dichloro-2-phenylquinoline

Description

The exact mass of the compound this compound is 350.92172 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1189106-22-6 |

|---|---|

Molecular Formula |

C15H8BrCl2N |

Molecular Weight |

353.0 g/mol |

IUPAC Name |

4-bromo-6,7-dichloro-2-phenylquinoline |

InChI |

InChI=1S/C15H8BrCl2N/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8H |

InChI Key |

DFIFCEZNKBXDAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)Br)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)Br)Cl)Cl |

Origin of Product |

United States |

The Significance of Quinoline Heterocycles in Synthetic Organic Chemistry

Quinoline (B57606), a bicyclic aromatic nitrogen heterocycle, is a cornerstone of synthetic organic chemistry. nih.govnih.gov Its rigid structure, combined with the electronic properties imparted by the nitrogen atom, makes it a privileged scaffold in the design of a vast array of functional molecules. nih.gov The quinoline nucleus is a key structural motif in numerous natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. iipseries.org This has inspired generations of chemists to develop a multitude of synthetic methodologies for the construction and functionalization of the quinoline ring system.

Classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide foundational routes to the quinoline core, each offering unique advantages in terms of substituent patterns and reaction conditions. iipseries.orgwikipedia.org Modern synthetic methods have further expanded the toolkit, enabling more efficient and regioselective preparations. The versatility of the quinoline scaffold allows for its elaboration into more complex structures, serving as a critical building block in the total synthesis of natural products and the creation of novel molecular architectures.

The Role and Synthetic Utility of Halogenation in Quinoline Derivatization

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline (B57606) framework is a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. mt.com Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. From a synthetic standpoint, halogens serve as versatile functional handles for further molecular elaboration. rsc.org

The carbon-halogen bond provides a reactive site for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring. This enables the construction of highly complex and diverse molecular libraries from a common halogenated precursor. The regioselective introduction of halogens is therefore a critical aspect of quinoline chemistry, with various methods developed to control the position of halogenation on both the benzene (B151609) and pyridine (B92270) rings of the scaffold.

Specific Focus on 4 Bromo 6,7 Dichloro 2 Phenylquinoline As a Model Compound for Advanced Chemical Research

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. actascientific.comamazonaws.com For a complex molecule like this compound, several disconnection strategies can be envisioned.

A primary and highly effective disconnection strategy involves breaking the bonds formed during a classical quinoline synthesis. The most logical approach for this target is based on the Friedländer annulation. This involves disconnecting the N1-C2 and C3-C4 bonds of the quinoline ring.

Figure 1: Retrosynthetic Disconnection of this compound

Modern Catalytic Strategies for the Construction and Functionalization of Halogenated Quinolines

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The functionalization of a pre-formed, halogenated quinoline scaffold is a cornerstone of synthetic strategy. Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the late-stage introduction of diverse substituents. nih.gov The differing reactivity of various carbon-halogen bonds (e.g., C-I > C-Br > C-Cl) can be exploited to achieve selective, stepwise functionalization on polyhalogenated substrates like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Stille, Negishi, Sonogashira, Hiyama, Kumada) on Halogenated Quinoline Substrates

Palladium catalysis is the preeminent tool for modifying halogenated quinolines. dntb.gov.ua These reactions tolerate a wide array of functional groups and have been extensively developed, allowing for the creation of complex molecular architectures from simple haloquinoline precursors. nih.gov The general applicability of these methods makes them central to the synthesis of derivatives of the target compound. dntb.gov.uaresearchgate.net

Suzuki-Miyaura Coupling : This reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for forming C-C bonds. mdpi.com For instance, the reaction of 6,7-dihaloquinoline-5,8-diones with various arylboronic acids proceeds in high yields, demonstrating the feasibility of arylating the quinoline core. researchgate.net

Heck Coupling : The Heck reaction involves the coupling of an unsaturated halide with an alkene. This method has been used to synthesize 3-substituted quinolin-2(1H)-ones from 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, showcasing its utility in building upon the quinoline framework. nih.gov

Stille Coupling : Utilizing organostannane reagents, the Stille reaction is another effective C-C bond-forming tool. It has been applied to 5-chlorotriazoloquinazoline, a related heterocyclic system, to introduce heteroaryl groups using a Pd(PPh₃)₄/CuI catalyst system. mdpi.com

Negishi Coupling : This reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgjk-sci.com Both palladium and nickel catalysts are effective, and the reaction can be used to couple a wide variety of aryl halides, including quinolines, with diverse partners. wikipedia.orgnih.gov The method is noted for its ability to form C-C bonds between sp², sp³, and sp hybridized carbons. wikipedia.org

Sonogashira Coupling : To introduce alkyne functionalities, the Sonogashira coupling is the method of choice, reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by copper(I) and is fundamental for creating arylalkynes and conjugated enynes from haloquinolines. libretexts.orgorganic-chemistry.org

Hiyama and Kumada Couplings : The Hiyama coupling uses organosilicon compounds, while the Kumada coupling utilizes Grignard reagents (organomagnesium). researchgate.netmdpi.com While less common for quinazolinones due to the incompatibility of Grignard reagents with the amide group, Kumada coupling is applicable to halogenated quinazolines. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Heterocycles

Reaction Substrate Coupling Partner Catalyst System Yield Reference Suzuki-Miyaura 6,7-Dibromoquinoline-5,8-dione Arylboronic Acid Pd Catalyst High libretexts.org Negishi Aryl Bromides/Chlorides (including quinolines) Diarylzinc Reagents NiCl₂(NMP)/Aminophosphine Ligand High nih.gov Sonogashira Aryl Halides Terminal Alkynes Pd(0) Catalyst, Cu(I) Cocatalyst Varies acs.org Stille 5-Chlorotriazoloquinazoline Heterarylstannanes Pd(PPh₃)₄/CuI 20-78% dicp.ac.cn

Copper and Rhodium-Catalyzed Functionalization of Quinoline Derivatives

While palladium holds a dominant position, copper and rhodium catalysts offer unique and complementary reactivity for functionalizing the quinoline nucleus. researchgate.net

Copper-catalyzed reactions are particularly valuable for C-N, C-O, and C-S bond formation. They are also instrumental in C-H functionalization and annulation strategies. For example, copper-catalyzed domino reactions of enaminones and 2-halobenzaldehydes can produce various quinoline derivatives. rsc.org Furthermore, copper catalysis enables the C2-carbamoylation of quinoline N-oxides and the remote C5-H functionalization of 8-aminoquinolines through a radical cross-coupling mechanism. nih.govnus.edu.sg An oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) can be achieved using a copper catalyst, where DCE acts as both a solvent and a vinyl equivalent to construct benzoquinolizinium structures. nih.gov

Rhodium catalysts have emerged as powerful tools for C-H activation and the formation of C-C bonds. researchgate.netacs.org Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a mild and efficient route to diversely substituted quinolines. nih.govacs.org These catalysts can also direct the C2-alkylation and arylation of quinolines. nih.gov In some cases, rhodium catalysts play a dual role, facilitating both ortho-C-H bond activation and subsequent cyclization in cascade reactions to form the quinoline skeleton. mdpi.com

Table 2: Examples of Copper and Rhodium-Catalyzed Quinoline Functionalization ```html

| Metal | Reaction Type | Substrate | Reagent | Key Feature | Reference |

|---|---|---|---|---|---|

| Copper | Domino Reaction | Enaminones | 2-Halobenzaldehydes | Forms quinoline core | acs.org |

| Copper | Remote C-H Sulfonylation | 8-Aminoquinoline | Sulfonyl Chloride | Selective C5 functionalization | mdpi.com |

| Copper | Oxidative Annulation | Quinolines | 1,2-Dichloroethane | Synthesis of benzoquinoliziniums | nih.gov |

| Rhodium | Hydroacylation/Cyclization | o-Alkynyl Anilines | Aldehydes | Forms substituted quinolines | [3, 11] |

| Rhodium | C-H Alkylation | Quinoline N-Oxides | Alkenes/Alkynes | Selective C2 functionalization | researchgate.net |

### 2.3.2. C-H Functionalization and Activation Strategies for Regioselective Halogenation and Derivatization

Directly converting C-H bonds into new functional groups is a highly atom- and step-economical strategy that avoids the need for pre-functionalized substrates. nih.govscilit.comFor a molecule like this compound, regioselective C-H functionalization could offer pathways to derivatives that are inaccessible through classical methods.

Directed C-H Activation for Quinoline Functionalization

Achieving site-selectivity in C-H functionalization is a significant challenge due to the presence of multiple, electronically similar C-H bonds. nih.govThe use of a directing group (DG), which coordinates to a metal catalyst and positions it in proximity to a specific C-H bond, is the most powerful strategy to control regioselectivity.

nih.gov

The nitrogen atom of the quinoline ring itself can act as a directing group, often favoring functionalization at the C2 and C8 positions. However, to access other positions, external directing groups are necessary. The most common and effective strategy involves the temporary conversion of the quinoline to its corresponding quinoline N-oxide . The N-oxide group acts as an excellent directing group, facilitating metal-catalyzed C-H activation predominantly at the C2 and C8 positions.

nih.govresearchgate.netresearchgate.net

Another widely used approach employs an 8-aminoquinoline moiety, where the amide nitrogen of a group attached at C8 acts as the second coordination site for the metal. nih.govnus.edu.sgThis bidentate chelation robustly directs functionalization to the C5 position. nus.edu.sgThese methods have been used with a variety of metals, including palladium, rhodium, copper, and iridium, to introduce aryl, alkyl, and other functional groups.

nih.govTable 3: Directed C-H Activation for Regioselective Quinoline Functionalization

Metal-Free and Regioselective C-H Halogenation Protocols

While metal-catalyzed methods are powerful, metal-free approaches offer advantages in terms of cost, sustainability, and reduced product contamination. rsc.orgSeveral protocols have been developed for the regioselective halogenation of quinolines without transition metals.

nih.govresearchgate.net

A notable example is the remote C5-H halogenation of 8-substituted quinolines using inexpensive and atom-economical trihaloisocyanuric acids (trichloroisocyanuric acid, TCCA, or tribromoisocyanuric acid, TBCA) as the halogen source. nih.govrsc.orgThis reaction proceeds at room temperature, is open to the air, and demonstrates excellent regioselectivity for a wide range of substrates, including those with 8-amido, 8-alkoxy, and other directing groups. nih.govresearchgate.netOther metal-free methods include iodine-catalyzed reactions for the synthesis of diaryl quinolines from enamides and imines. nih.govAdditionally, a one-step C-H functionalization of quinoline N-oxides with boronic acids has been developed that proceeds without any external oxidant or metal catalyst, representing an application of the Petasis reaction for heterocycle functionalization.

nih.govTable 4: Metal-Free Regioselective C-H Halogenation of Quinolines

Oxidative Annulation and Cascade Cyclization Approaches to the Quinoline Core

Instead of modifying a pre-existing quinoline, these strategies construct the heterocyclic core from simpler, acyclic precursors in a single, efficient operation. mdpi.comThese methods often involve a sequence of reactions (a cascade or domino sequence) that form multiple bonds and rings in one pot.

dicp.ac.cnacs.orgOxidative annulation involves the formation of the quinoline ring through a cyclization process that is accompanied by an oxidation step to achieve the final aromatic system. mdpi.comresearchgate.netThese reactions can be promoted by transition metals or be metal-free. For example, anilines can react with aryl ketones and DMSO (as a methine equivalent) in the presence of K₂S₂O₈ to form 4-arylquinolines via a cascade of C-N and C-C bond formations and cyclization. nih.govPalladium-catalyzed oxidative cyclization of an aryl allyl alcohol and an aniline (B41778) also provides a high-yielding, redox-neutral route to quinoline derivatives.

mdpi.comCascade cyclizations are elegant processes that build molecular complexity rapidly. The Friedländer annulation, a classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a foundational example. ijlaindia.orgModern variations include metal-free, three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes to give multiply substituted quinolines directly. organic-chemistry.orgOther approaches involve the electrocatalytic [4+2] annulation of anilines with α-amino carbonyls to form fused tricyclic quinoline systems. acs.orgThese cascade processes are highly valued for their efficiency and ability to generate diverse quinoline structures from simple starting materials.

nih.govTable 5: Examples of Annulation and Cascade Reactions for Quinoline Synthesis

Table of Mentioned Compounds

Compound Name This compound 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) 6-bromo-4-chloroquinoline 6,7-Dibromoquinoline-5,8-dione 6,7-Dichloroquinoline-5,8-dione 2-Iodoaniline 5-Chlorotriazoloquinazoline Quinoline N-oxide 8-Aminoquinoline 2-Amino-5-chlorobenzophenone (B30270) 4-Bromoacetophenone Trichloroisocyanuric acid (TCCA) Tribromoisocyanuric acid (TBCA) 1,2-Dichloroethane (DCE) Diphenyl phosphate m-Cresol DMSO (Dimethyl sulfoxide) K₂S₂O₈ (Potassium persulfate) Palladium Copper Rhodium Nickel Iridium Iron

C-H Functionalization and Activation Strategies for Regioselective Halogenation and Derivatization

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including quinolines. These methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. While a specific microwave-assisted synthesis for this compound is not prominently documented, the application of this technology to the synthesis of related quinoline and quinazolinone derivatives suggests its potential applicability. For instance, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been successfully achieved in approximately one hour with suitable yields (31-92%) using microwave irradiation. nih.gov This indicates that similar conditions could potentially be adapted for the cyclization and functionalization steps leading to polyhalogenated 2-phenylquinolines.

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable alternatives to traditional organic solvents. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive media for chemical reactions. The Friedländer annulation, a classical method for quinoline synthesis, has been shown to proceed efficiently in ionic liquids without the need for an added catalyst. For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) has been identified as an effective and recyclable medium for the regiospecific synthesis of quinolines and fused polycyclic quinolines. lookchem.com Although a direct application to this compound is not specified, the general success of this method for various quinoline derivatives suggests its feasibility. The use of ionic liquids in conjunction with microwave heating can further enhance reaction rates and efficiency.

Table 1: Examples of Microwave-Assisted and Ionic Liquid-Mediated Synthesis of Quinoline-Related Scaffolds

| Product Type | Reactants | Conditions | Yield (%) | Reference |

| 4-Phenylquinazolin-2(1H)-one derivatives | Substituted 2-aminobenzamides and benzaldehydes | Microwave irradiation | 31-92 | nih.gov |

| Substituted quinolines | 2-Aminoaryl ketones and β-ketoesters | [Hbim]BF4, catalyst-free | High | lookchem.com |

Electrochemical synthesis offers a green and efficient alternative to conventional methods for the halogenation and functionalization of organic molecules. By using electricity as a "reagent," the need for stoichiometric chemical oxidants or reductants can be eliminated, often leading to cleaner reactions with higher atom economy.

Recent studies have demonstrated the utility of electrochemical methods for the halogenation of quinoline systems. For instance, an effective C3-H halogenation of quinoline-4(1H)-ones has been developed using potassium halides as both the halogen source and the electrolyte in an undivided cell. scispace.comnih.govresearchgate.netorgsyn.org This method is notable for its unique regioselectivity and broad substrate scope. Furthermore, the electrochemical dihalogenation of quinolines at the C5 and C7 positions has been achieved using N-halosuccinimides. scispace.com This is particularly relevant to the synthesis of compounds like this compound, which bears halogens at these positions.

The functionalization of the quinoline core through electrochemical means extends beyond halogenation. Electrochemical C-H acylation of quinolines has also been reported, providing a route to introduce other functional groups onto the heterocyclic scaffold. nih.gov These electrochemical strategies represent a promising avenue for the late-stage functionalization of polyhalogenated quinolines, allowing for the introduction of the bromo and chloro substituents onto a pre-formed 2-phenylquinoline (B181262) core under mild and environmentally benign conditions.

Table 2: Electrochemical Halogenation of Quinoline Derivatives

| Substrate | Reagent(s) | Position(s) Halogenated | Conditions | Key Features | Reference |

| Quinoline-4(1H)-ones | Potassium halides (KX) | C3 | Undivided cell, constant current | Environmentally friendly, no metal catalysts | scispace.comnih.govresearchgate.netorgsyn.org |

| Quinolines | N-Halosuccinimides (NXS) | C5 and C7 | Undivided cell | Metal-free oxidative dihalogenation | scispace.com |

Multicomponent Reaction (MCR) Strategies for Diversified Quinoline Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. They allow for the rapid construction of complex molecules and are well-suited for the generation of chemical libraries for drug discovery and materials science.

Several MCRs have been developed for the synthesis of quinoline derivatives. researchgate.net The Povarov reaction, a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene or alkyne, is a prominent example. A greener version of this reaction has been developed using hydrochloric acid as a promoter in water for the synthesis of 2,4-diaryl-quinoline derivatives from anilines, aldehydes, and phenylacetylene. nih.gov This approach could be adapted for the synthesis of this compound by using the appropriately substituted anilines and aldehydes.

Another notable MCR involves the reaction of arynes, quinolines, and aldehydes to produce benzoxazino quinoline derivatives. While this specific reaction may not directly yield the target compound, it highlights the versatility of MCRs in generating complex quinoline-based architectures. The development of a specific MCR for this compound would likely involve the reaction of a 3,4-dichloroaniline (B118046) derivative, benzaldehyde, and a suitable three-carbon synthon, followed by bromination at the 4-position. The ability of MCRs to introduce multiple points of diversity makes them a powerful tool for creating libraries of polyhalogenated quinolines for further investigation.

Table 3: Multicomponent Reactions for the Synthesis of Quinoline Derivatives

| Reaction Name/Type | Reactants | Product Type | Catalyst/Solvent | Reference |

| Povarov-type | Aniline derivatives, aldehyde derivatives, phenylacetylene | 2,4-Diaryl-quinolines | HCl / Water | nih.gov |

| Aryne-based MCR | Arynes, quinolines, aldehydes | Benzoxazino quinoline derivatives | Not specified | |

| Bismuth-catalyzed | Acetals, aromatic amines, alkynes | Substituted quinolines | Bi(OTf)3 / Acetonitrile |

Stereoselective Synthesis of Chiral Quinoline Derivatives

The introduction of chirality into the quinoline framework is a critical aspect in the development of new therapeutic agents, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

While the target compound, this compound, is achiral, the development of stereoselective methods is crucial for creating related chiral derivatives. Research in this area has often focused on the synthesis of naturally occurring quinoline alkaloids and their analogues. For instance, the stereoselective synthesis of the quinolizidine (B1214090) portion of himeradine A has been achieved using an intramolecular heteroatom Michael addition to establish a key stereocenter with high diastereoselectivity. nih.gov

The synthesis of chiral quinoline-based intermediates for pharmaceuticals has also been a major focus. Methods have been developed for the stereoselective preparation of intermediates used in the synthesis of compounds containing an octahydrobenzo[g]quinoline moiety, such as quinagolide. These syntheses often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials to control the stereochemical outcome. While direct examples of stereoselective synthesis of polyhalogenated 2-phenylquinolines are scarce in the literature, the principles established in the synthesis of other chiral quinolines could be applied. This might involve the asymmetric reduction of a prochiral ketone precursor or the use of a chiral catalyst in a key bond-forming step to introduce stereocenters into the quinoline core or its substituents.

Chemical Reactivity Profiles of Halogenated Quinoline Moieties

The reactivity of halogenated quinolines is dictated by the nature and position of the halogen substituents on the heterocyclic and carbocyclic rings. In this compound, the interplay between the bromo- and chloro- groups provides a platform for selective chemical transformations.

Differential Reactivity of Bromine and Chlorine Substituents

In halogenated aromatic systems, the reactivity of halogens as leaving groups or in metal-catalyzed reactions typically follows the order I > Br > Cl > F. This trend is a consequence of the carbon-halogen bond strength, with the C-Br bond being weaker and more readily cleaved than the C-Cl bond. This inherent difference is pivotal for the selective functionalization of polyhalogenated compounds like this compound.

The bromine atom at the C-4 position is significantly more reactive than the chlorine atoms at C-6 and C-7, particularly in palladium-catalyzed cross-coupling reactions. The C-4 position is activated by the adjacent nitrogen atom in the quinoline ring, further enhancing the reactivity of the C-Br bond. This allows for selective reactions at the C-4 position while leaving the C-Cl bonds at the C-6 and C-7 positions intact for subsequent transformations. For instance, in reactions like the Sonogashira or Suzuki coupling, the organometallic reagent will preferentially couple at the more reactive C-Br site. libretexts.orgmnstate.edu

Halogen-Dance and Migration Phenomena

The halogen-dance reaction (HDR) is a base-catalyzed isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically initiated by a strong, sterically hindered base, such as lithium diisopropylamide (LDA), which deprotonates the ring to form an aryl anion intermediate. wikipedia.orgresearchgate.net The reaction is driven by the formation of the most thermodynamically stable organometallic intermediate. wikipedia.org

Halogen-dance reactions have been documented for various heterocycles, including quinolines. researchgate.netclockss.org For this compound, treatment with a strong base could potentially induce migration of the bromine atom from the C-4 position. The ultimate position of the halogen would depend on the relative stability of the possible aryl anion intermediates. This phenomenon offers a pathway to synthesize isomers that are not accessible through direct halogenation methods, providing a tool for creating diverse substitution patterns on the quinoline scaffold. clockss.orgscribd.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

In this compound, the quinoline ring itself is an electron-deficient system, which facilitates SNAr reactions. The presence of three halogen atoms further enhances this electrophilicity. While the C-4 position is the most activated site for palladium catalysis, the C-6 and C-7 positions on the benzo- part of the quinoline are also susceptible to SNAr, especially with strong nucleophiles and under forcing conditions. The reaction is accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org Research on dihaloquinolines has demonstrated that one halogen can be selectively replaced by a nucleophile, setting the stage for further functionalization of the remaining halogen. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl and Quinoline Rings

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reactivity of the ring towards electrophiles is governed by the electronic nature of the substituents already present.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnobelprize.orgwikipedia.org The differential reactivity of the halogen atoms in this compound makes it an ideal substrate for selective, stepwise derivatization using these methods.

Formation of Carbon-Carbon Bonds at Halogenated Positions

The significantly higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective C-C bond formation at the C-4 position. mnstate.edu This regioselectivity is a cornerstone for the synthetic utility of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.org It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. The selective Suzuki coupling at the C-4 position of this compound can be achieved using a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netmdpi.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This method is highly efficient for creating arylalkyne structures. For the target molecule, Sonogashira coupling would occur selectively at the C-4 bromo position, enabling the introduction of an alkynyl moiety. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com This reaction would also proceed with high selectivity at the C-4 position of this compound, allowing for the attachment of various vinyl groups.

The following tables summarize typical conditions for these cross-coupling reactions based on studies with analogous halogenated quinolines and other heterocycles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.1) | K₂CO₃ | Water | 100 | 95 | arkat-usa.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 65-88 | mdpi.com |

| 4-Bromoaniline | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | DMF/Water | 100 | 85-98 | researchgate.net |

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | High | libretexts.org |

| 1-Iodinated Glycals | Various Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | RT | 72-92 | beilstein-journals.org |

| Dihaloquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 80 | Good | researchgate.net |

Table 3: Representative Conditions for Heck Reaction of Aryl Halides

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The bromine atom at the C4 position of the quinoline ring is a key handle for introducing a variety of heteroatoms through cross-coupling reactions. This regioselectivity is crucial for the synthesis of complex molecules. Palladium- and copper-catalyzed reactions are the most common methods for forging carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for creating C-N bonds between aryl halides and amines. wikipedia.org This reaction is highly versatile, accommodating a wide range of primary and secondary amines and offering good functional group tolerance. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the C4-bromo position is the most reactive site for such couplings. The choice of phosphine (B1218219) ligand is critical for the reaction's success, with sterically hindered ligands often providing the best results. wikipedia.orgbeilstein-journals.org Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed to form C-N bonds, particularly with anilines, though it often requires higher temperatures than palladium-catalyzed methods. wikipedia.org

Carbon-Oxygen (C-O) Bond Formation: The synthesis of aryl ethers from this compound can be effectively achieved via the Ullmann condensation. wikipedia.org This reaction involves the coupling of the aryl bromide with an alcohol or a phenol (B47542) in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org Modern variations of this reaction utilize ligands such as N,N-dimethylglycine or picolinic acid, which allow the reaction to proceed under milder conditions and with a broader substrate scope, including the synthesis of sterically hindered diaryl ethers. organic-chemistry.orgnih.gov

Carbon-Sulfur (C-S) Bond Formation: The formation of C-S bonds, leading to aryl thioethers, can be accomplished using conditions analogous to the Buchwald-Hartwig amination or Ullmann-type couplings. wikipedia.orgwikipedia.org Palladium-catalyzed reactions can couple thiols with the C4-bromo position of the quinoline. Alternatively, copper-catalyzed methods provide a reliable route for the thiolation of aryl halides. thieme-connect.com

The following table summarizes representative conditions for C-heteroatom bond formation on bromo-substituted aromatic systems, which are applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | MW | beilstein-journals.org |

| Ullmann C-O Coupling | Phenol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | organic-chemistry.org |

| Thiolation | Thiophenol | Copper Catalyst | Base | DMF | High Temp | wikipedia.org |

Functionalization of the Phenyl Substituent via C-H Activation or Substitution

While the C4-bromo bond is the most obvious site for functionalization, the direct activation of carbon-hydrogen (C-H) bonds offers a modern and efficient alternative for modifying the molecule without pre-functionalized starting materials. nih.gov The phenyl group at the C2 position of the quinoline scaffold is a prime target for such transformations.

Transition metal catalysis, particularly with palladium, rhodium, or iridium, is the cornerstone of C-H activation strategies. nih.govmdpi.com For a 2-phenylquinoline derivative, the ortho-positions of the phenyl ring are typically the most accessible sites for directed C-H functionalization. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the metal-catalyzed activation of a nearby C-H bond. This approach allows for the introduction of various functional groups, including alkyl, aryl, and alkenyl moieties.

Recent advancements have demonstrated that careful selection of directing templates can enable the selective functionalization of even more remote C-H bonds on quinoline systems, highlighting the modularity of this approach for creating diverse molecular architectures. nih.gov Computational studies have also provided insight into the mechanisms of C-H activation on quinoline N-oxides, showing that different palladium catalysts can favor activation at different positions (e.g., C2 vs. C8), which underscores the tunability of these reactions. rsc.org

Below is a table of representative C-H activation reactions on quinoline scaffolds.

| Reaction Type | Reagent | Catalyst System | Key Feature | Reference |

| C2 Arylation | Aryl Bromide | Pd(OAc)₂ | Arylation of quinoline N-oxides | nih.gov |

| C2 Alkenylation | Alkene | Fe Catalyst | Olefination of quinoline N-oxides | organic-chemistry.org |

| C6/C7 Olefination | Alkene | Ru(II) / Template | Remote C-H activation | nih.gov |

Ring-Opening, Rearrangement, and Cycloaddition Reactions Involving the Quinoline Core

The quinoline core, a fused heterocyclic system of benzene (B151609) and pyridine (B92270) rings, is generally stable but can participate in ring-opening, rearrangement, and cycloaddition reactions under specific conditions. These reactions can fundamentally alter the molecular skeleton, providing access to different heterocyclic systems.

Ring-Opening and Rearrangement: Ring-opening of the quinoline nucleus is not a common transformation but can be achieved. For example, the benzene ring of quinoline can be opened by treatment with a strong oxidizing agent like potassium permanganate (B83412) under vigorous conditions. organic-chemistry.org More synthetically useful are rearrangement reactions that transform the quinoline skeleton. Recent research has shown that quinoline N-oxides can undergo switchable skeletal editing through cyclizative sequential rearrangements, leading to diverse nitrogen-containing heterocycles. rsc.org Metal-free ring-opening and cyclization of aziridines with aryl azides has also been developed as a strategy to construct the quinoline core itself. rsc.org

Cycloaddition Reactions: Cycloaddition reactions offer a powerful method for constructing polycyclic systems. The quinoline ring can act as a diene or dienophile in Diels-Alder-type reactions. researchgate.net For instance, [4+2] cycloaddition reactions of appropriately substituted pyridines can lead to quinoline derivatives. researchgate.net Photochemical [2+2] cycloadditions between quinolines and alkenes have also been reported, yielding strained four-membered rings. libretexts.org These reactions provide access to complex, three-dimensional structures that would be difficult to synthesize through other means.

The table below provides examples of these transformation types on the general quinoline scaffold.

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| Skeletal Rearrangement | Dialkyl Acetylenedicarboxylates, Water | Brønsted Acid | 2-Substituted Indolines | rsc.org |

| Ring-Opening/Cyclization | Aryl Azide, Aziridine | TfOH | 6-(Triflyloxy)quinolines | rsc.org |

| [4+2] Cycloaddition | N-Maleimide derivatives | Diels-Alder | Pyrroloquinolines | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 6,7 Dichloro 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of the proton and carbon signals of 4-Bromo-6,7-dichloro-2-phenylquinoline can be achieved.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) and phenyl rings. The protons on the phenyl group are expected to appear as multiplets in the downfield region, typically between δ 7.4 and 8.2 ppm. The protons on the quinoline core will also resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro and bromo substituents. For comparison, in the related compound 2-phenylquinoline (B181262), the protons of the phenyl group appear in the range of δ 7.4-8.2 ppm. rsc.org The two singlets corresponding to H-5 and H-8 of the quinoline ring are expected to be sharp and clearly distinguishable.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the phenyl ring are expected to resonate in the typical aromatic region of δ 125-140 ppm. The carbon atoms of the quinoline core will also appear in this region, with the carbons bearing the halogen substituents (C-4, C-6, and C-7) showing characteristic shifts. For instance, in 2-(4-chlorophenyl)quinoline, the carbon atoms of the quinoline ring appear at δ 118.4, 126.4, 127.1, 127.4, 128.7, 129.6, 129.8, 136.8, 148.1, and 155.8 ppm. rsc.org The C-2 carbon, attached to the phenyl group, is expected to be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 7.8 | ~ 122 |

| H-5 | ~ 8.1 | ~ 128 |

| H-8 | ~ 8.3 | ~ 129 |

| Phenyl-H | 7.4 - 8.2 (m) | 127 - 139 |

| C-2 | - | ~ 156 |

| C-3 | ~ 7.8 | ~ 122 |

| C-4 | - | ~ 140 |

| C-4a | - | ~ 148 |

| C-5 | ~ 8.1 | ~ 128 |

| C-6 | - | ~ 133 |

| C-7 | - | ~ 132 |

| C-8 | ~ 8.3 | ~ 129 |

| C-8a | - | ~ 147 |

| Phenyl-C | - | 127 - 139 |

Note: The chemical shifts are predicted based on data from structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the protons of the phenyl group would be readily observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the phenyl group to the C-2 position of the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While there are no stereochemical elements to define in this planar molecule, NOESY can help to confirm through-space interactions between protons, further solidifying the structural assignment. In related quinoline structures, 2D NMR techniques have been crucial for full characterization. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₅H₈BrCl₂N), the expected monoisotopic mass can be calculated with high precision. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence and number of these halogen atoms. For example, the related compound 2-(4-iodophenyl)quinoline shows a calculated [M+H]⁺ of 331.9936 and a found value of 331.9925, demonstrating the accuracy of HRMS. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹. In a related compound, 2-(4-Bromophenyl)quinoline-4-carbohydrazide, the IR spectrum confirmed the presence of key functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in Raman spectra.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the 2-phenylquinoline core is expected to give rise to strong absorption bands in the UV region. The presence of the halogen substituents may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent 2-phenylquinoline. The spectrum would likely exhibit π → π* transitions characteristic of aromatic systems.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions. The analysis would confirm the planar nature of the quinoline and phenyl rings and reveal how the molecules pack in the crystal lattice. For a related molecule containing a 4-bromo-2,6-dichlorophenyl moiety, X-ray crystallography provided detailed structural parameters, including bond lengths and angles, confirming the geometry of the substituted phenyl ring. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry, Bond Lengths, Angles, and Intermolecular Interactions

This section would have detailed the precise three-dimensional arrangement of atoms within the this compound molecule. This includes the exact bond lengths between constituent atoms and the angles formed between them. Furthermore, an analysis of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the molecule's behavior in the solid state, would have been presented. Without experimental SCXRD data, any discussion on these parameters would be purely speculative and not meet the required standard of scientific accuracy.

Computational and Theoretical Investigations of 4 Bromo 6,7 Dichloro 2 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the properties of molecules, offering insights that complement experimental findings. For a molecule like 4-bromo-6,7-dichloro-2-phenylquinoline, these computational methods can elucidate its structural, electronic, and reactive characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed for its balance of accuracy and computational efficiency in predicting molecular properties.

The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process identifies the energetic minima on the potential energy surface. For this compound, a key conformational variable would be the dihedral angle between the phenyl ring and the quinoline (B57606) core. DFT calculations would precisely determine this angle in the ground state, providing the most stable, low-energy conformation of the molecule.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO across the molecular structure and quantify the energy gap.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 | Indicator of chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential (typically colored red) around the nitrogen atom of the quinoline ring and the halogen atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Global and local reactivity descriptors are derived from the energies of the frontier orbitals and provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap. A larger gap corresponds to a "harder" molecule, which is less reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Dual Descriptor analysis helps to identify specific sites within the molecule that are prone to nucleophilic or electrophilic attack.

These descriptors for this compound would offer a detailed profile of its expected chemical behavior in reactions.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 | High stability |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3 | Electron accepting/donating tendency |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.20 | Strong electrophilic character |

DFT calculations can predict spectroscopic data with a high degree of accuracy.

Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of specific spectral bands to the stretching and bending of particular bonds within this compound.

NMR Chemical Shifts: DFT can also be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts can be compared with experimental data to confirm the molecular structure.

Ab Initio and Semi-Empirical Methods for Electronic Properties

No specific studies employing ab initio or semi-empirical methods to determine the electronic properties of this compound were found. Such studies would typically provide data on molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moments, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Mechanistic Studies of Reactions Involving this compound

Exploration of Reaction Pathways and Transition States

There is no available research that computationally explores the reaction pathways and identifies the transition states for reactions involving this compound. This type of investigation is fundamental to understanding how the molecule transforms during a chemical reaction.

Calculation of Activation Energies and Reaction Rates

Without studies on reaction pathways, there are consequently no calculated activation energies or reaction rates for this compound to report. These parameters are essential for predicting the feasibility and speed of a chemical reaction.

Investigation of Regio- and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound have not been computationally investigated in the available literature. Such studies would predict the preferred orientation of reactions and the formation of specific isomers.

Advanced Methodologies for Functionalization and Transformation of 4 Bromo 6,7 Dichloro 2 Phenylquinoline

Expansion of the Chemical Space of Polyhalogenated Quinoline (B57606) Derivatives

The strategic functionalization of 4-Bromo-6,7-dichloro-2-phenylquinoline is pivotal for expanding the chemical space of polyhalogenated quinoline derivatives. The differential reactivity of the halogen substituents—particularly the labile C4-bromo group—provides a gateway for introducing a wide range of new functionalities through transition metal-catalyzed cross-coupling reactions.

The C4-bromo substituent is particularly susceptible to palladium-catalyzed reactions due to the electron-withdrawing nature of the quinoline nitrogen, which activates the C-Br bond towards oxidative addition. This has been demonstrated in related dichloroquinoline systems. google.com

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the C4-bromo position can be selectively coupled with various aryl and heteroaryl boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially given the presence of the less reactive chloro substituents. For instance, palladium catalysts with bulky phosphine (B1218219) ligands are often effective. mdpi.com

Sonogashira Coupling: The introduction of alkynyl moieties at the C4-position can be achieved via Sonogashira coupling with terminal alkynes. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org The resulting 4-alkynyl-6,7-dichloro-2-phenylquinolines are valuable intermediates for further transformations, including the synthesis of complex heterocyclic systems. In dihaloquinolines, the more reactive halide is typically substituted first, offering a degree of regioselectivity. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of 4-aminoquinoline (B48711) derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting this compound with various primary and secondary amines, a library of compounds with potential biological activity can be generated. The choice of phosphine ligand is critical to the success of these transformations, with bulky, electron-rich ligands often providing the best results. researchgate.net

Below is an interactive data table summarizing the expected outcomes of these cross-coupling reactions on the this compound scaffold, based on analogous systems.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Expected Product | Potential Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6,7-dichloro-2,4-diphenylquinoline | 75-90% |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6,7-dichloro-2-phenyl-4-(phenylethynyl)quinoline | 70-85% |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(6,7-dichloro-2-phenylquinolin-4-yl)morpholine | 65-80% |

| Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6,7-dichloro-2-phenyl-4-(thiophen-2-yl)quinoline | 70-85% |

| Sonogashira Coupling | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 6,7-dichloro-2-phenyl-4-((trimethylsilyl)ethynyl)quinoline | 80-95% |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-(6,7-dichloro-2-phenylquinolin-4-yl)aniline | 60-75% |

Design and Synthesis of Complex Polycyclic and Heterocyclic Systems Utilizing the Quinoline Core

The functionalized derivatives of this compound serve as excellent precursors for the construction of more complex molecular architectures, including polycyclic and fused heterocyclic systems.

One common strategy involves the introduction of a functional group at the C4-position that can subsequently participate in an intramolecular cyclization reaction. For example, a 4-amino derivative with a suitably positioned functional group on the appended nitrogen substituent can undergo cyclization to form a new heterocyclic ring fused to the quinoline core.

Another approach is through intramolecular Heck reactions. If an alkenyl group is introduced at the C4-position, it can undergo a palladium-catalyzed intramolecular cyclization with one of the chloro-substituents on the benzo-ring, leading to the formation of a new ring system.

Furthermore, the products of Sonogashira couplings, the 4-alkynylquinolines, are versatile intermediates for a variety of cyclization reactions. For instance, they can undergo intramolecular cycloadditions or be induced to cyclize onto an adjacent position to form fused ring systems. The synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones from 2,4-dichloroquinoline-3-carbonitrile (B1351073) highlights the utility of polyhalogenated quinolines in constructing fused heterocycles. nih.gov

Development of Novel Synthetic Reagents and Catalysts Mediated by the Compound's Structure

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for development as novel synthetic reagents or ligands for catalysis.

The quinoline nitrogen can act as a coordinating site for metal centers, and the substituents on the quinoline ring can be tailored to fine-tune the electronic and steric environment around the metal. For example, by replacing the C4-bromo substituent with a phosphine-containing group, a novel P,N-ligand could be synthesized. thieme-connect.com Such ligands are of great interest in asymmetric catalysis, where the chiral environment created by the ligand can induce high enantioselectivity in chemical reactions. thieme-connect.comcuhk.edu.hk

The development of quinoline-based ligands has been a fruitful area of research, with applications in a wide range of catalytic transformations. nih.govthieme-connect.com The rigid backbone of the quinoline scaffold can provide a well-defined coordination geometry, which is often a desirable feature in a catalyst.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Bromo-6,7-dichloro-2-phenylquinoline's Synthetic Chemistry, Reactivity, and Structural Characterization

While direct synthetic routes and characterization data for this compound are not available in the current literature, a plausible synthetic strategy can be devised based on established methodologies for quinoline (B57606) synthesis and functionalization. The reactivity and structural features of the target compound can be inferred from studies on analogous polyhalogenated and phenyl-substituted quinolines.

One of the most versatile methods for quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govuop.edu.pk A relevant example is the synthesis of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767), which was achieved through the Friedländer condensation of 2-amino-5-chlorobenzophenone (B30270) and 4-bromoacetophenone. ijlaindia.org This suggests that a potential route to this compound could involve the reaction of a suitably substituted 2-amino-dichlorobenzophenone with an appropriate carbonyl compound, followed by bromination at the 4-position.

The introduction of halogen atoms onto the quinoline core can be achieved through various methods. For instance, the conversion of a quinolin-4-ol to a 4-bromoquinoline (B50189) can be accomplished using phosphorus tribromide in DMF. nih.gov Chlorination at specific positions can be directed by the starting materials, as seen in the synthesis of 4,7-dichloroquinoline (B193633) from 7-chloro-4-hydroxyquinoline (B73993) using phosphorus oxychloride. nih.gov The regioselective halogenation of the quinoline ring is a significant challenge, with methods like metal-free C5-H halogenation of 8-substituted quinolines offering some solutions. rsc.org

The structural characterization of halogenated quinolines relies on a combination of spectroscopic techniques and computational methods. For the related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, characterization was performed using X-ray diffraction (XRD) to confirm its crystalline nature, thermogravimetric and differential thermal analysis (TGA/DTA) to assess its thermal stability, and Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups. ijlaindia.org Photoluminescence (PL) studies of this compound revealed blue light emission, suggesting potential applications in organic light-emitting diodes (OLEDs). ijlaindia.org Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the electronic structure, spectroscopic properties, and reactivity of quinoline derivatives. acs.orgeurjchem.com Such studies on related chloro- and bromo-substituted quinolines can provide valuable insights into the expected properties of this compound.

| Property | Inferred Characteristics for this compound | Basis of Inference |

| Plausible Synthetic Route | Friedländer annulation of a 2-amino-dihlorobenzophenone derivative followed by bromination. | Synthesis of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline via Friedländer condensation. ijlaindia.org |

| Reactivity | The C4-Br bond is likely susceptible to nucleophilic substitution. The dichloro-substituted benzene (B151609) ring is expected to be electron-deficient. | General reactivity patterns of 2- and 4-haloquinolines. google.com |

| Structural Features | Crystalline solid with a specific spatial arrangement of the phenyl and halogenated quinoline moieties. | XRD data of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline. ijlaindia.org |

| Spectroscopic Properties | Characteristic IR absorption bands for C-Cl, C-Br, C=N, and aromatic C-H bonds. Specific NMR chemical shifts influenced by the anisotropic effects of the aromatic rings and the electronic effects of the halogens. | FTIR and NMR data for various halogenated quinolines. ijlaindia.orgacs.orgeurjchem.com |

| Potential Applications | Potential as a blue-light-emitting material in OLEDs or as a scaffold for medicinal chemistry exploration. | Photoluminescence properties of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline and the broad biological activity of halogenated quinolines. nih.govijlaindia.org |

Identification of Key Unaddressed Research Challenges in the Field

The exploration of polyhalogenated quinolines like this compound presents several significant research challenges that need to be addressed to unlock their full potential.

A primary challenge lies in the regioselective synthesis of such multi-substituted quinolines. nih.gov The presence of multiple halogen substituents introduces complexity in controlling the position of each functional group. Developing synthetic methodologies that allow for the precise and predictable installation of different halogens at specific sites on the quinoline core remains a critical hurdle. rsc.org Many existing methods require harsh reaction conditions or suffer from low yields and the formation of isomeric mixtures, which complicates purification and characterization. google.com

Another key challenge is the elucidation of structure-property relationships . While it is generally understood that halogenation can significantly impact the biological activity and material properties of quinolines, the specific contributions of each halogen at different positions are not well-defined. mdpi.com For a molecule like this compound, understanding how the interplay between the bromo and chloro substituents, along with the phenyl group, influences its electronic structure, reactivity, and ultimately its potential applications is a complex task that requires systematic studies.

Furthermore, the limited availability of experimental data for many polyhalogenated quinolines hinders progress in the field. The absence of comprehensive spectroscopic and crystallographic data makes it difficult to validate theoretical models and to fully understand the subtle structural nuances that govern the properties of these compounds. This lack of foundational data also impedes efforts to design new derivatives with tailored functionalities.

Promising Avenues for Future Investigations in Synthetic Methodology, Catalysis, and Theoretical Chemistry Pertinent to Halogenated Quinolines

Future research in the field of halogenated quinolines is poised to address the existing challenges through advancements in synthetic methodology, catalysis, and theoretical chemistry.

In synthetic methodology , the development of more efficient and environmentally benign methods for quinoline synthesis is a major focus. mdpi.comrsc.org This includes the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, and the exploration of greener reaction conditions, such as the use of water as a solvent or microwave-assisted synthesis. mdpi.comrsc.org The development of novel C-H functionalization techniques offers a powerful tool for the direct and late-stage introduction of halogens and other functional groups onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net

Catalysis plays a pivotal role in advancing the synthesis and functionalization of halogenated quinolines. The use of transition metal catalysts, particularly those based on palladium, copper, and rhodium, has enabled a wide range of cross-coupling and C-H activation reactions. nih.govmdpi.com Future efforts will likely focus on the development of more sustainable catalytic systems using earth-abundant metals and the exploration of photocatalysis to drive novel transformations under mild conditions. mdpi.com The design of ligands that can precisely control the regioselectivity of catalytic reactions on the quinoline core is another important area of investigation.

Q & A

Q. What are the most reliable synthetic routes for 4-Bromo-6,7-dichloro-2-phenylquinoline?

The synthesis typically involves sequential halogenation and coupling reactions. For example:

- Step 1 : Start with a quinoline core and introduce bromine at the 4-position via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ in H₂SO₄).

- Step 2 : Chlorination at the 6 and 7 positions can be achieved using Cl₂ or SOCl₂ in the presence of a Lewis catalyst (e.g., FeCl₃).

- Step 3 : Introduce the phenyl group at the 2-position via Suzuki-Miyaura coupling, employing a palladium catalyst and arylboronic acid . Key Consideration : Monitor reaction temperatures to avoid over-halogenation, which is common in polyhalogenated quinolines.

Q. How can I characterize the crystal structure of this compound?

Use single-crystal X-ray diffraction (XRD) with refinement via SHELXL (evidence 1, 3). Critical steps include:

- Data Collection : Ensure high-resolution data (≤ 0.8 Å) to resolve halogen atom positions.

- Refinement : Apply anisotropic displacement parameters for Br and Cl atoms. Address potential twinning using the TWIN command in SHELXL.

- Validation : Check for disorder in the phenyl ring using the SQUEEZE procedure if solvent voids are present .

Q. What role does this compound play in medicinal chemistry research?

As a polyhalogenated quinoline, it serves as a precursor for drug candidates targeting enzymes or receptors. For example:

- Antimicrobial Agents : Modify the phenyl group to enhance binding to bacterial topoisomerases.

- Kinase Inhibitors : Introduce sulfonamide or carboxylate groups at the 4-position to improve selectivity . Note : Biological activity is highly sensitive to substitution patterns; compare with analogs like 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylate for SAR insights .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for halogenated quinolines?

Contradictions often arise from:

Q. Designing a structure-activity relationship (SAR) study: What substituent variations should be prioritized?

Focus on:

- Halogen Position : Compare this compound with 6-Bromo-4-chloro-2-methylquinoline to assess positional effects on reactivity.

- Electron-Withdrawing Groups : Introduce CF₃ or NO₂ at the 8-position to study electronic effects on binding affinity.

- Bioprobe Applications : Attach fluorescent tags (e.g., dansyl groups) to track cellular uptake .

Q. What strategies optimize synthetic yields while minimizing byproducts?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency.

- Solvent Optimization : Use DMF for polar intermediates or toluene for non-polar steps to enhance regioselectivity.

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea) to trap excess halogens .

Methodological Notes

- Data Sources : Prefer PubChem and EPA DSSTox for structural/biological data (evidence 6, 15, 17).

- Safety : Handle brominated quinolines in fume hoods due to potential toxicity (evidence 13).

- Software : Use SHELX for crystallography and Gaussian for DFT calculations to predict electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.